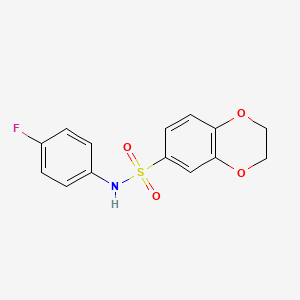

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves complex reactions. For example, the synthesis of related sulfonamide compounds can be carried out using techniques like FTIR, NMR, and X-ray diffraction, combined with thermal analysis and DFT calculations (Sarojini, Krishnan, Kanakam, & Muthu, 2013). Another approach involves reactions of dihydrobenzodioxin with other chemical agents, as observed in the synthesis of various sulfonamide derivatives (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be analyzed using spectroscopic studies and DFT computations. This includes natural bond orbital (NBO) analysis, frontier molecular orbitals, and molecular electrostatic potential calculations (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

Sulfonamide compounds can exhibit various chemical reactions, such as forming dimers through hydrogen bonds and aligning into layers via π/π and CH/π interactions, as observed in the study of aromatic sulfonamides with fluorine groups (Terada, Katagiri, Masu, Danjo, Sei, Kawahata, Tominaga, Yamaguchi, & Azumaya, 2012).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their thermal stability, can be determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) (Sarojini, Krishnan, Kanakam, & Muthu, 2013).

Chemical Properties Analysis

The chemical properties, including electronic absorption spectra, can be calculated using methods like CIS, TD-DFT, and ZINDO. The study of hyper conjugative interactions and charge delocalization through NBO analysis is also crucial (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Scientific Research Applications

Synthesis and Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives, synthesized from a base compound similar in structure to N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, demonstrated significant antiproliferative activities against HeLa and C6 cell lines. These compounds exhibited cell-selective effects, particularly against rat brain tumor cells (C6), with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Polymorphism in Aromatic Sulfonamides with Fluorine Groups

Research on fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, including compounds structurally related to this compound, has shown that the presence of a fluorine group can lead to polymorphism or pseudopolymorphism. This study highlighted the impact of fluorine on the crystalline structures of aromatic sulfonamides (Terada et al., 2012).

Inhibition of Carbonic Anhydrase Isoforms

A thioureido analog of SLC-0111, which shares a sulfonamide group similar to this compound, was studied for its inhibitory activities against carbonic anhydrase isoforms I, II, IX, and XII. This compound demonstrated weak inhibition against hCA I and II and potent inhibition against hCA IX and XII, providing insights into the selective inhibition of tumor-associated carbonic anhydrases (Lomelino et al., 2016).

Cerebrovasodilatation Through Selective Inhibition

A study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, structurally similar to the target compound, demonstrated significant cerebrovasodilatation effects through selective inhibition of carbonic anhydrase. One of the compounds, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, showed a particularly high anticonvulsant activity and increased cerebral blood flow without inducing significant diuresis (Barnish et al., 1981).

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by several types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F–N and F–H interactions . The compound’s interaction with SDH results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting the energy balance within the cell. Additionally, the inhibition of SDH can lead to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, have been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, all of which can impact the bioavailability of the compound.

Result of Action

The result of this compound’s action is the inhibition of SDH, leading to changes in the structure of mycelia and cell membrane . This can result in the disruption of normal cellular functions and potentially lead to cell death. The compound has shown high activity and broad-spectrum property against various phytopathogenic fungi .

Safety and Hazards

properties

IUPAC Name |

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYOYDQCUSZIAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)